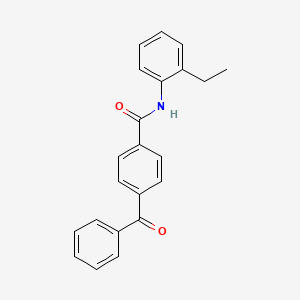

4-benzoyl-N-(2-ethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzoyl-N-(2-ethylphenyl)benzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family of compounds and is known for its unique properties that make it useful in a variety of applications.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamides, including our target compound, have been investigated for their antioxidant potential. In vitro studies have demonstrated that 4-benzoyl-N-(2-ethylphenyl)benzamide exhibits total antioxidant activity, free radical scavenging, and metal chelating properties . These properties are crucial for protecting cells from oxidative stress and preventing damage caused by reactive oxygen species.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Researchers tested it against both gram-positive and gram-negative bacteria. While specific results may vary, some synthesized benzamide derivatives have shown promising inhibitory effects against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . Further investigations could explore its potential as an antimicrobial agent.

Industrial Applications

Amides find applications beyond medicine. In industrial sectors such as plastics, rubber, paper, and agriculture, benzamides contribute to various processes. For instance, they can act as intermediates in the synthesis of polymers or as additives to enhance material properties . Investigating the role of our compound in these contexts could yield valuable insights.

Mecanismo De Acción

Target of Action

Benzamide analogues have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes .

Mode of Action

Similar benzamide analogues have been shown to increase the catalytic action of glucokinase . This suggests that 4-Benzoyl-N-(2-Ethylphenyl)Benzamide may interact with glucokinase in a similar manner, potentially enhancing its activity and thus influencing glucose metabolism.

Biochemical Pathways

As an allosteric activator of glucokinase, it could enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .

Result of Action

Based on the action of similar compounds, it could potentially lower blood glucose levels by enhancing the activity of glucokinase and thus increasing the rate of glucose metabolism .

Propiedades

IUPAC Name |

4-benzoyl-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTMYNJMSKODSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)